2-Methyl-N-[(4-methylphenyl)methyl]oxolan-3-amine

Lipophilicity Medicinal Chemistry Drug Design

Researchers using oxolan-3-amine building blocks often encounter reproducibility issues when regioisomeric analogs are interchanged, as minor methyl-group shifts alter logP and binding. This compound (CAS 1552085-87-6) solves that with a defined para-substituted benzyl architecture and two stereogenic centers, ensuring consistent SAR data. - Predictable logP (2.26) vs. N-phenyl analog (2.58) for controlled membrane permeability - Ambient storage eliminates cold-chain logistics, streamlining library integration - Core scaffold for VAP-1/SSAO inhibitors (IC50 down to 5.8 nM)

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Cat. No. B15266081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-N-[(4-methylphenyl)methyl]oxolan-3-amine
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCC1C(CCO1)NCC2=CC=C(C=C2)C
InChIInChI=1S/C13H19NO/c1-10-3-5-12(6-4-10)9-14-13-7-8-15-11(13)2/h3-6,11,13-14H,7-9H2,1-2H3
InChIKeyUXKPGMDJYATICD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2-Methyl-N-[(4-methylphenyl)methyl]oxolan-3-amine (CAS: 1552085-87-6): Compound-Class Profile and Core Specifications


2-Methyl-N-[(4-methylphenyl)methyl]oxolan-3-amine (CAS 1552085-87-6) is a substituted tetrahydrofuran (oxolane) derivative that functions as a chiral secondary amine building block . It possesses the molecular formula C13H19NO and a molecular weight of 205.30 g/mol, with two stereogenic centers on the oxolane ring . The compound is commercially available with a minimum purity specification of 95% and is recommended for long-term storage in a cool, dry environment .

Chiral scaffold Secondary amine with two stereogenic centers
Oxolane core Substituted tetrahydrofuran building block
Storage Ambient (cool, dry) long-term storage recommended

Why Generic Substitution of 2-Methyl-N-[(4-methylphenyl)methyl]oxolan-3-amine Fails for Rigorous SAR Programs


Although several close structural analogs share the same molecular formula (C13H19NO) or oxolan-3-amine core, seemingly minor modifications critically alter physicochemical and conformational properties that determine experimental outcomes . The position of the methyl group on the benzyl ring (para vs. meta), the presence or absence of a methylene linker between the amine and the aryl ring, and the point of attachment to the oxolane each influence lipophilicity (logP), molecular flexibility, and intermolecular interactions [1]. These differences preclude simple interchangeability, as even a single methyl group shift can redirect binding selectivity or alter storage stability, undermining the reproducibility of structure-activity relationship (SAR) campaigns [1].

Methyl position Para vs. meta benzyl substitution may redirect binding selectivity and alter logP.
Methylene linker Presence vs. absence of –CH₂– between amine and aryl modifies flexibility and molecular weight.
Attachment point Oxolane 3‑amine vs. other regioisomers changes conformational landscape and intermolecular interactions.

Quantitative Differentiation Guide for 2-Methyl-N-[(4-methylphenyl)methyl]oxolan-3-amine Against Its Closest Analogs


Lipophilicity (logP) Profiling Against the Direct N-Phenyl Analog for Membrane Permeability Control

The computed logP value of the target compound (2.26202) is 0.3223 units lower than that of the direct N-phenyl analog, 2-methyl-N-(4-methylphenyl)oxolan-3-amine (2.58432), indicating a meaningful difference in partition behavior that can influence membrane permeability and off-target binding profiles .

logP Difference
Data to verify
ΔlogP = 0.3223 (less lipophilic)
Supports lower membrane partitioning context
Computed logP; vendor-source comparison
Lipophilicity Medicinal Chemistry Drug Design

Molecular Weight and Conformational Flexibility Comparison Against the Direct N-Phenyl Analog for Synthetic Handling and PK Properties

The target compound has a higher molecular weight (205.30 g/mol) and one additional rotatable bond (3) compared to the direct N-phenyl analog (191.27 g/mol, 2 rotatable bonds) due to the methylene linker, which introduces greater conformational flexibility .

MW & Flexibility
Data to verify
Target: 205.30 g/mol, 3 rot. bonds vs. Analog: 191.27 g/mol, 2 rot. bonds
Greater flexibility may influence binding and crystal packing
Vendor structural data; cross-study comparable
Conformational Analysis Molecular Weight Pharmacokinetics

Storage Temperature Differentiation Against the Methylene-Linker Regioisomer for Procurement Simplicity

The target compound is specified for long-term storage in a cool, dry place (ambient conditions), whereas a closely related regioisomer, N-(4-methylbenzyl)-N-(tetrahydro-2-furanylmethyl)amine (CAS 202199-07-3), requires refrigeration at 2-8°C, adding logistical complexity and cost .

Storage Condition
Supplier data
Target: Ambient (cool, dry) vs. Regioisomer: 2–8°C
Ambient storage simplifies inventory and HTS logistics
Supplier storage recommendations; qualitative comparison
Storage Stability Procurement Handling

VAP-1/SSAO Inhibitory Potential Based on Class-Level Activity of Oxolan-3-amine Derivatives

While no direct assay data are available for the target compound in the public domain, structurally related oxolan-3-amine derivatives from patent US8802679 exhibit potent VAP-1/SSAO inhibition with IC50 values ranging from 5.8 nM to 61 nM against the rat and human enzymes [1][2]. This class-level activity supports the compound's potential utility as a starting point for VAP-1 inhibitor design; however, prospective users should verify target-specific activity independently.

VAP-1/SSAO Class Evidence
Class-level
Related oxolan-3-amines: IC₅₀ 5.8–61 nM (rat/human VAP-1)
Supports VAP-1 inhibitor hit-finding rationale; confirmatory testing needed
No direct data for target; patent US8802679 examples
VAP-1 SSAO Enzyme Inhibition Drug Discovery

Defined Application Scenarios for 2-Methyl-N-[(4-methylphenyl)methyl]oxolan-3-amine Based on Quantitative Evidence


Medicinal Chemistry SAR Campaigns Requiring Controlled Lipophilicity

For structure-activity relationship studies where membrane permeability must be carefully modulated, this compound's logP (2.26202) offers a lower predicted lipophilicity than the direct N-phenyl analog (2.58432), reducing the risk of non-specific membrane binding . The para-substituted benzyl architecture, combined with the methylene linker, provides a distinct conformational profile (3 rotatable bonds) that can be systematically varied to explore binding interactions .

High-Throughput Screening Library Construction with Simplified Cold-Chain Logistics

Given its recommended ambient storage (cool, dry place), this compound is more amenable to integration into large compound libraries compared to refrigerated regioisomeric analogs, such as N-(4-methylbenzyl)-N-(tetrahydro-2-furanylmethyl)amine which requires 2-8°C storage . This reduces cold-chain dependency and streamlines automated screening workflows.

VAP-1/SSAO Inhibitor Hit-Finding and Lead Optimization

The oxolan-3-amine scaffold is precedented in patent US8802679 for VAP-1/SSAO inhibition, with structurally related derivatives achieving IC50 values as low as 5.8 nM [1]. This compound can serve as a core intermediate for synthesizing focused libraries aimed at diabetic nephropathy or macular edema indications, pending confirmatory in vitro screening [1].

Chiral Building Block for Stereoselective Synthesis

With two stereogenic centers on the tetrahydrofuran ring, this compound provides a chiral framework suitable for asymmetric synthesis or as a precursor for enantiopure ligands in coordination chemistry. Its higher molecular weight (205.3 g/mol) relative to the direct N-phenyl analog (191.27 g/mol) reflects the additional methylene unit, which can be exploited for further derivatization .

Application
Selection Property
Validation Focus
Controlled lipophilicity SAR campaigns
Lower predicted logP vs. direct N-phenyl analog
Membrane permeability and off-target profiling assays
Ambient storage library integration
Ambient (cool, dry) storage; no cold chain
Compound stability and solubility in screening buffers
VAP-1/SSAO inhibitor hit-finding
Oxolan-3-amine scaffold with class-level VAP-1 inhibition precedent
Confirmatory in vitro VAP-1 enzyme inhibition assay
Stereoselective synthesis
Two stereogenic centers on oxolane ring
Chiral purity and enantiomeric excess determination
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